molecular formula C19H34O6 B14475829 Tributyl butane-1,2,3-tricarboxylate CAS No. 67549-46-6

Tributyl butane-1,2,3-tricarboxylate

Cat. No.: B14475829
CAS No.: 67549-46-6
M. Wt: 358.5 g/mol
InChI Key: FFCVYSWTJWHBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl butane-1,2,3-tricarboxylate is an ester derivative of butane-1,2,3-tricarboxylic acid, where all three carboxyl groups are substituted with butyl ester moieties. Applications of similar tricarboxylate esters span plasticizers, solvents, and nanoparticle assembly mediators .

Properties

CAS No.

67549-46-6

Molecular Formula

C19H34O6

Molecular Weight

358.5 g/mol

IUPAC Name

tributyl butane-1,2,3-tricarboxylate

InChI

InChI=1S/C19H34O6/c1-5-8-11-23-17(20)14-16(19(22)25-13-10-7-3)15(4)18(21)24-12-9-6-2/h15-16H,5-14H2,1-4H3

InChI Key

FFCVYSWTJWHBIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C(C)C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tributyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Esterification: Formation of the ester from the corresponding acid and alcohol.

    Hydrolysis: Breaking down of the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Butane-1,2,3-tricarboxylic acid and butanol.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of tributyl butane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with enzymes and cellular membranes, altering their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tributyl Butane-1,2,3-Tricarboxylate

  • Structure : Four-carbon backbone with three carboxyl groups esterified with butyl chains.
  • Hypothetical Properties : Higher molecular weight and hydrophobicity compared to propane analogs due to the extended alkyl chain.

Trimethyl Butane-1,2,3-Tricarboxylate

  • Structure : Butane backbone with methyl ester groups.
  • Properties: Lower molecular weight and higher volatility than tributyl derivatives. Limited data available, but methyl esters generally exhibit reduced plasticizing efficiency compared to bulkier esters .

Triethyl Propane-1,2,3-Tricarboxylate

  • Structure : Propane backbone with ethyl esters.
  • Properties : Intermediate in hydrophobicity between methyl and butyl esters. Used in cyclopropanation reactions and as a precursor in organic synthesis .

Tributyl Citrate (Tributyl 2-Hydroxypropane-1,2,3-Tricarboxylate)

  • Structure : Propane backbone with a hydroxyl group at C2 and three butyl esters.
  • Properties :
    • Molecular weight: 360.5 g/mol .
    • Applications: FDA-approved plasticizer for polymers, food packaging, and pharmaceuticals due to low toxicity .

Acetyl Tributyl Citrate (ATBC)

  • Structure : Propane backbone with an acetylated hydroxyl group and three butyl esters.
  • Properties :
    • Molecular weight: 402.48 g/mol; density: 1.1 g/cm³; boiling point: 418°C .
    • Applications: Environmentally friendly plasticizer alternative to phthalates, used in coatings, adhesives, and cosmetics .

Physicochemical Properties and Performance

Table 1: Key Properties of Tricarboxylate Esters
Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
This compound* ~430 (estimated) ~1.05 (estimated) >400 (estimated) Hypothetical: Plasticizers, solvents
Trimethyl butane-1,2,3-tricarboxylate Not reported Not reported Not reported Research applications
Triethyl propane-1,2,3-tricarboxylate 276.3 (triethyl ester) Not reported Not reported Cyclopropanation reactions
Tributyl citrate 360.5 1.045 343 Polymer plasticizers
Acetyl tributyl citrate (ATBC) 402.48 1.1 418 Coatings, glow sticks

*Estimated based on structural analogs.

Research Findings and Functional Comparisons

Thermal and Chemical Stability

  • ATBC: Exhibits superior thermal stability (decomposition >200°C) compared to non-acetylated tributyl citrate, making it suitable for high-temperature applications like intumescent coatings .
  • Tributyl Citrate : Susceptible to hydrolysis due to the free hydroxyl group, limiting its use in aqueous environments .

Solubility and Environmental Impact

  • Butane- vs. Propane-Based Esters : Longer alkyl chains in butane derivatives likely enhance hydrophobicity and reduce leaching in polar matrices. ATBC’s LogP value (3.53) indicates moderate lipophilicity, balancing solubility in polymers and environmental persistence .

Coordination Chemistry

  • Propane-1,2,3-Tricarboxylate : Demonstrates rigid geometry for coordinating metal ions (e.g., uranyl in nuclear waste treatment) .
  • Butane-1,2,3-Tricarboxylate: Hypothetically, the extended chain could increase flexibility, altering its efficacy in nanoparticle assembly or metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.